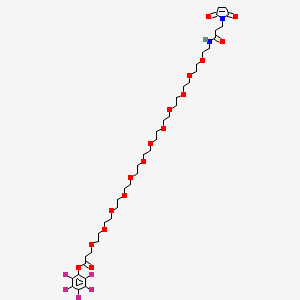

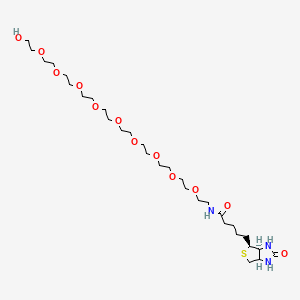

(+)-Biotin-PEG12-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+)-Biotin-PEG12-OH is a compound that combines biotin, a water-soluble vitamin, with polyethylene glycol (PEG) and a hydroxyl group. Biotin is known for its role in cellular metabolism and is often used in biochemical assays due to its strong affinity for avidin and streptavidin. The PEG12 spacer enhances the solubility and flexibility of the molecule, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin-PEG12-OH typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) that has a terminal amine group. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Hydroxylation: The PEGylated biotin is further reacted with a hydroxylating agent to introduce the hydroxyl group at the terminal end of the PEG chain.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS in a controlled environment.

Continuous PEGylation: The activated biotin is continuously fed into a reactor containing PEG with a terminal amine group.

Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Biotin-PEG12-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary alcohols.

Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

(+)-Biotin-PEG12-OH has a wide range of applications in scientific research, including:

Chemistry

Bioconjugation: Used to link biotin to various biomolecules, facilitating their detection and purification.

Surface Modification: Employed in modifying surfaces to enhance biocompatibility and reduce non-specific binding.

Biology

Protein Labeling: Utilized in labeling proteins for detection in assays such as Western blotting and ELISA.

Cell Imaging: Used in fluorescent imaging to track cellular processes.

Medicine

Drug Delivery: Enhances the solubility and stability of drugs, improving their delivery and efficacy.

Diagnostics: Applied in diagnostic assays to detect specific biomolecules.

Industry

Biotechnology: Used in the production of biopharmaceuticals and other biotechnological products.

Nanotechnology: Employed in the synthesis of nanoparticles for various applications.

Wirkmechanismus

The mechanism of action of (+)-Biotin-PEG12-OH involves its ability to bind strongly to avidin and streptavidin. This binding is highly specific and stable, making it useful in various biochemical assays. The PEG12 spacer provides flexibility and reduces steric hindrance, enhancing the binding efficiency. The hydroxyl group at the terminal end allows for further functionalization, enabling the compound to be used in a wide range of applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

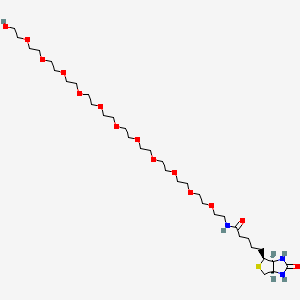

Biotin-PEG4-OH: A shorter PEG spacer, resulting in less flexibility and solubility.

Biotin-PEG24-OH: A longer PEG spacer, providing more flexibility but potentially increasing steric hindrance.

Biotin-PEG12-NH2: Similar structure but with an amine group instead of a hydroxyl group, offering different reactivity.

Uniqueness

(+)-Biotin-PEG12-OH is unique due to its optimal PEG spacer length, which balances flexibility and solubility without causing significant steric hindrance. The hydroxyl group allows for versatile functionalization, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Eigenschaften

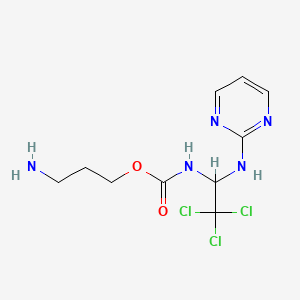

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O14S/c38-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-35-32(39)4-2-1-3-31-33-30(29-52-31)36-34(40)37-33/h30-31,33,38H,1-29H2,(H,35,39)(H2,36,37,40)/t30-,31-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVCBXPMBVCJNM-PHDGFQFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65N3O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)